molecular formula C10H8BrNO B11872235 1-Bromo-7-methoxyisoquinoline CAS No. 849132-12-3

1-Bromo-7-methoxyisoquinoline

Katalognummer: B11872235
CAS-Nummer: 849132-12-3
Molekulargewicht: 238.08 g/mol
InChI-Schlüssel: KCGNNDOEGPSUBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-7-methoxyisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrNO. This compound is characterized by the presence of a bromine atom at the first position and a methoxy group at the seventh position on the isoquinoline ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-7-methoxyisoquinoline can be synthesized through several methods. One common approach involves the bromination of 7-methoxyisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-7-methoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Bromo-7-methoxyisoquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 1-Bromo-7-methoxyisoquinoline involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Bromo-7-methoxyisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its reactivity and applications differ from other brominated isoquinolines, making it valuable in various research fields .

Eigenschaften

CAS-Nummer

849132-12-3

Molekularformel

C10H8BrNO

Molekulargewicht

238.08 g/mol

IUPAC-Name

1-bromo-7-methoxyisoquinoline

InChI

InChI=1S/C10H8BrNO/c1-13-8-3-2-7-4-5-12-10(11)9(7)6-8/h2-6H,1H3

InChI-Schlüssel

KCGNNDOEGPSUBN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C=CN=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.